molecular formula C21H19BrN4O B7712435 2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7712435
M. Wt: 423.3 g/mol
InChI Key: JGSFQAZOFCKVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazoloquinoline derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been suggested that this compound has antimicrobial properties by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has shown significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antimicrobial properties and has potential use as an antibacterial and antifungal agent. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potential use as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells and has potential use in developing new cancer treatments. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in some experiments.

Future Directions

There are several future directions for further research on 2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One direction is to further study its potential use as an anticancer agent and explore its mechanism of action in inhibiting the growth of cancer cells. Another direction is to study its potential use as an antimicrobial agent and explore its mechanism of action in inhibiting the growth of bacteria and fungi. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in developing new treatments for various diseases.

Synthesis Methods

The synthesis of 2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a multistep process that starts with the synthesis of 2-bromo-3-nitrobenzoic acid. This compound is then converted to 2-bromo-3-aminobenzoic acid, which is further reacted with 2-chloro-4-nitroquinoline to obtain 2-bromo-N-(quinolin-4-yl)benzamide. Finally, this compound is reacted with 1-butyl-1H-pyrazole-3-carboxylic acid to obtain 2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide.

Scientific Research Applications

2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer. Additionally, it has been studied for its antimicrobial properties and has shown potential in inhibiting the growth of bacteria and fungi.

properties

IUPAC Name

2-bromo-N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O/c1-2-3-12-26-20-16(13-14-8-4-7-11-18(14)23-20)19(25-26)24-21(27)15-9-5-6-10-17(15)22/h4-11,13H,2-3,12H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSFQAZOFCKVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

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